

# Application Notes and Protocols for AZD5213 Radioligand Binding Assay

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## For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5213 is a potent and selective competitive antagonist/inverse agonist for the histamine H3 receptor (H3R).[1][2][3][4][5] The H3 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system where it acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[2] This role makes the H3 receptor an attractive therapeutic target for cognitive and sleep-wake disorders.[2][3][6] AZD5213 has been investigated for its potential in treating such conditions.[7][8]

These application notes provide a detailed protocol for conducting a radioligand binding assay to determine the binding affinity of test compounds, such as **AZD5213**, for the human H3 receptor.

#### **Data Presentation**

The following table summarizes the quantitative data for **AZD5213** binding to the human H3 receptor.

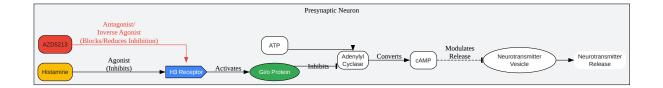


Parameter	Value	Receptor/Syst em	Method	Reference
рКі	9.3	Recombinant human H3 receptor (hH3R)	In vitro radioligand binding	[5]
Ki,pl (plasma)	1.14 nmol/L	Human brain H3 receptors	In vivo Positron Emission Tomography (PET) using [11C]GSK18925	[1][2][3][6]

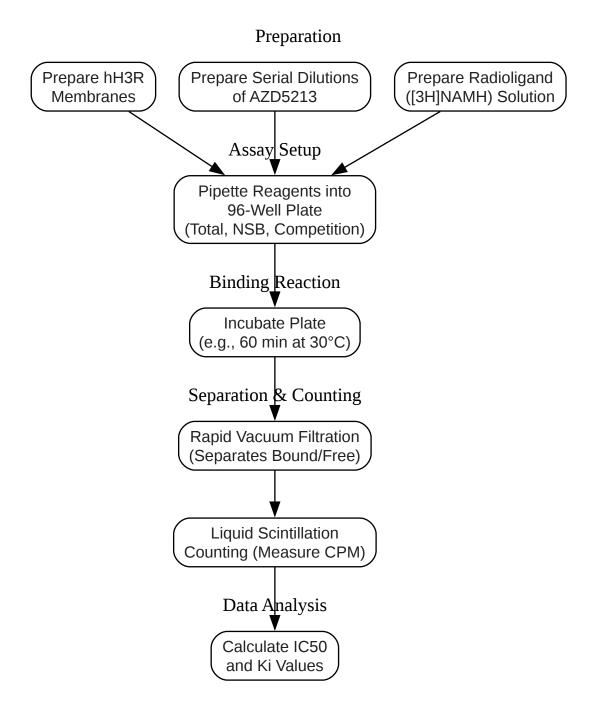
## **Signaling Pathway**

Histamine H3 receptors are presynaptic autoreceptors that primarily couple to the Gi/o family of G proteins. Upon activation by an agonist (like histamine), the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist/inverse agonist, **AZD5213** blocks the action of agonists and can reduce the basal activity of the receptor, thereby increasing the release of histamine and other neurotransmitters.









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### References

- 1. AZD5213 [openinnovation.astrazeneca.com]
- 2. academic.oup.com [academic.oup.com]
- 3. AZD5213: a novel histamine H3 receptor antagonist permitting high daytime and low nocturnal H3 receptor occupancy, a PET study in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [PDF] AZD5213: a novel histamine H3 receptor antagonist permitting high daytime and low nocturnal H3 receptor occupancy, a PET study in human subjects. | Semantic Scholar [semanticscholar.org]
- 7. AZD-5213 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 8. AZD 5213 AdisInsight [adisinsight.springer.com]
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